5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine
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Overview
Description
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C10H8BrN3O It features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-ylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of pyrimidine nucleosides, yielding the desired product in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the synthesis of pyridine-based derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar cross-coupling reactions.
5-Bromo-2-iodopyrimidine: A compound used in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its combination of a bromine atom and a pyridin-4-ylmethoxy group makes it a versatile building block for the synthesis of complex molecules.
Properties
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWPUIFDBZOON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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